1-Phenyl-1H-pyrazol-3-amine hydrochloride
Overview
Description
1-Phenyl-1H-pyrazol-3-amine hydrochloride is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The compound features a phenyl group attached to the pyrazole ring, which is further substituted with an amine group at the 3-position and a hydrochloride salt for enhanced solubility and stability.
Mechanism of Action
Target of Action
1-Phenyl-1H-pyrazol-3-amine hydrochloride is a pyrazole-bearing compound known for its diverse pharmacological effects It’s known that pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a similar compound (a hydrazine-coupled pyrazole derivative) showed a desirable fitting pattern in the lmptr1 pocket (active site) of leishmania, characterized by lower binding free energy . This suggests that this compound might interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that it likely affects the biochemical pathways related to the life cycle and survival of leishmania and plasmodium species .
Result of Action
Given its antileishmanial and antimalarial activities, it can be inferred that it likely inhibits the growth or survival of leishmania and plasmodium species .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-pyrazol-3-amine hydrochloride can be synthesized through various methods. One common approach involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds under acidic conditions. Another method includes the reaction of phenylhydrazine with 1,3-diketones, followed by amination and subsequent hydrochloride salt formation .
Industrial Production Methods: Industrial production often employs optimized reaction conditions to maximize yield and purity. This includes the use of catalysts such as FeCl3 and polyvinyl pyrrolidine (PVP) to accelerate the cyclization process . The reaction is typically carried out in a solvent like tetrahydrofuran (THF) under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can introduce different substituents on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents are employed.
Major Products:
Oxidation: Pyrazole N-oxides.
Reduction: Amino-substituted pyrazoles.
Substitution: Halogenated or nitrated pyrazoles.
Scientific Research Applications
1-Phenyl-1H-pyrazol-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
3-Amino-5-phenylpyrazole: Similar structure but lacks the hydrochloride salt, affecting its solubility.
4-Amino-1H-pyrazole: Differently substituted pyrazole with distinct chemical properties and applications.
Uniqueness: 1-Phenyl-1H-pyrazol-3-amine hydrochloride stands out due to its enhanced solubility and stability provided by the hydrochloride salt. This makes it more suitable for various applications, particularly in medicinal chemistry where solubility is crucial for drug formulation .
Properties
IUPAC Name |
1-phenylpyrazol-3-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.ClH/c10-9-6-7-12(11-9)8-4-2-1-3-5-8;/h1-7H,(H2,10,11);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPFDNIHBWUVAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127107-30-6 | |
Record name | 1H-Pyrazol-3-amine, 1-phenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127107-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-phenyl-1H-pyrazol-3-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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